

vapor pressure data for 2,2,3-trimethylbutane at different temperatures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,3-Trimethylbutane

Cat. No.: B165475

[Get Quote](#)

Vapor Pressure of 2,2,3-Trimethylbutane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the vapor pressure data for **2,2,3-trimethylbutane** at various temperatures. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental methodologies for vapor pressure determination and presents the data in a clear, accessible format.

Vapor Pressure Data for 2,2,3-Trimethylbutane

The vapor pressure of **2,2,3-trimethylbutane** over a range of temperatures can be accurately calculated using the Antoine equation. The parameters for this equation have been determined from experimental data and are provided by the National Institute of Standards and Technology (NIST).^{[1][2]} The Antoine equation is as follows:

$$\log_{10}(P) = A - (B / (T + C))$$

Where:

- P is the vapor pressure in bar
- T is the temperature in Kelvin (K)
- A = 3.9222

- B = 1203.362
- C = -46.776

These constants are applicable for the temperature range of 285.70 K to 354.92 K.

The following table summarizes the calculated vapor pressure of **2,2,3-trimethylbutane** at various temperatures within the applicable range.

Temperature (°C)	Temperature (K)	Vapor Pressure (kPa)	Vapor Pressure (mmHg)
15	288.15	8.89	66.68
20	293.15	11.38	85.36
25	298.15	14.43	108.23
30	303.15	18.13	136.00
35	308.15	22.59	169.44
40	313.15	27.93	209.49
45	318.15	34.27	257.05
50	323.15	41.76	313.23
55	328.15	50.54	379.08
60	333.15	60.77	455.81
65	338.15	72.61	544.62
70	343.15	86.23	646.78
75	348.15	101.81	763.64
80	353.15	119.54	896.62

Note: 1 bar = 100 kPa, 1 kPa \approx 7.50062 mmHg

Experimental Protocols

The determination of accurate vapor pressure data relies on precise and well-controlled experimental methods. The data presented above, derived from the Antoine equation constants, is based on the experimental work of Forziati, Norris, and Rossini (1949).[\[1\]](#)[\[2\]](#) The following sections detail the experimental protocol used in their seminal study, as well as a general overview of other common methods.

Cited Experimental Protocol: Dynamic Method (Ebulliometry)

The method employed by Forziati, Norris, and Rossini is a dynamic method utilizing a specialized ebulliometer.[\[1\]](#) This apparatus is designed to measure the boiling point of a liquid at a series of accurately controlled pressures.

Apparatus:

- Boiler: An electrically heated boiler to vaporize the **2,2,3-trimethylbutane** sample.
- Vapor Space: A chamber above the boiler containing a vertical reentrant tube.
- Temperature Measurement: A 25-ohm platinum resistance thermometer is placed inside the reentrant tube to measure the temperature of the liquid-vapor equilibrium.
- Condenser: A condenser is situated above the vapor space to re-liquefy the vapor and return it to the boiler, maintaining a closed system.
- Pressure Control: An automatic pressure control system capable of maintaining 20 fixed pressures. The apparatus is connected to a large-volume, manually operated pressure-control system, which includes connections to a vacuum pump, a drying train, and a cylinder of purified nitrogen.

Procedure:

- Calibration: The apparatus was calibrated using distilled water. The boiling point of water was measured at the 20 fixed pressure points, and these temperatures were compared against the standard vapor pressure-temperature tables for water to determine the precise pressure at each set point.[\[1\]](#)

- Sample Introduction: A sample of highly purified **2,2,3-trimethylbutane** was introduced into the boiler.
- Equilibrium Measurement: For each of the 20 pre-determined pressure points, the sample was brought to a steady boil. The temperature of the vapor-liquid equilibrium was measured using the platinum resistance thermometer once the system stabilized.
- Data Correlation: The experimental temperature and pressure data points were then correlated using the method of least squares to fit the three-constant Antoine equation.[\[1\]](#)

General Experimental Methodologies

Two primary methods for vapor pressure determination are the static method and the dynamic method.

1. Static Method

The static method directly measures the vapor pressure of a substance in a closed system at thermal equilibrium.

Principle: A degassed sample of the substance is placed in a thermostatically controlled, evacuated container. The pressure of the vapor in the headspace above the sample is measured at a constant temperature.

Apparatus:

- A sample container made of glass or stainless steel.
- A vacuum pump to evacuate the container.
- A heating/cooling system (thermostat) to precisely control the temperature of the sample.
- A pressure measuring device, such as a manometer or a pressure transducer, connected to the container.

Procedure:

- The sample is placed in the container.

- The container is cooled (often with liquid nitrogen) to freeze the sample, and the headspace is evacuated to remove air.
- The container is sealed, and the sample is allowed to thaw. This freeze-pump-thaw cycle is often repeated to ensure complete degassing of the sample.
- The container is brought to the desired temperature using the thermostat.
- Once thermal equilibrium is reached, the pressure of the vapor in the headspace is recorded.
- This process is repeated for a range of temperatures to establish the vapor pressure curve.

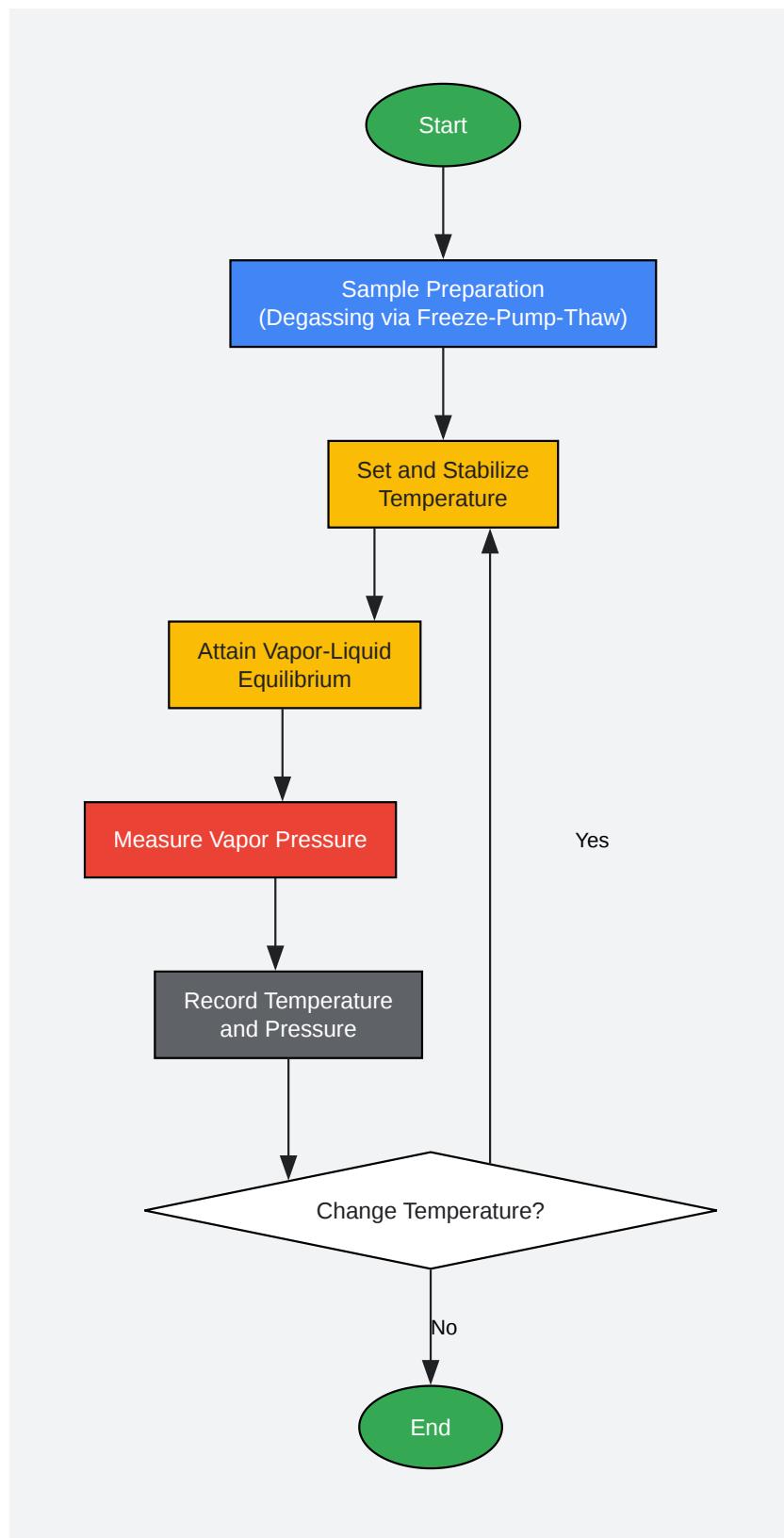
2. Dynamic Method (Ebulliometry)

The dynamic method involves measuring the boiling point of the liquid at various controlled pressures.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding atmosphere. By controlling the system pressure, the boiling point can be measured at different pressures.

Apparatus:

- An ebulliometer, which consists of a boiling flask, a condenser, and a port for a thermometer or temperature probe.
- A pressure control system to maintain a constant pressure within the apparatus.
- A precise temperature measuring device.


Procedure:

- The liquid sample is placed in the ebulliometer.
- The pressure inside the system is set and maintained at a specific value.
- The liquid is heated until it boils.

- The temperature at which the liquid and vapor are in equilibrium (the boiling point) is recorded.
- The procedure is repeated for different pressure settings to obtain a series of corresponding boiling points and pressures.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of a typical vapor pressure measurement using the static method.

[Click to download full resolution via product page](#)

Workflow for the Static Method of Vapor Pressure Measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. CONTENTdm [nistdigitalarchives.contentdm.oclc.org]
- To cite this document: BenchChem. [vapor pressure data for 2,2,3-trimethylbutane at different temperatures]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165475#vapor-pressure-data-for-2-2-3-trimethylbutane-at-different-temperatures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com